Ethyl 2-(benzylideneamino)acetate
Overview
Description
Ethyl 2-(benzylideneamino)acetate is an organic compound with the molecular formula C11H13NO2. It is also known by its IUPAC name, ethyl (E)-2-(benzylideneamino)acetate. This compound is characterized by the presence of an ethyl ester group and a benzylideneamino group attached to an acetate backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(benzylideneamino)acetate can be synthesized through the condensation reaction between glycine ethyl ester hydrochloride and benzaldehyde. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imine bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques ensures efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form ethyl 2-(benzylamino)acetate, where the imine bond is converted to an amine.
Substitution: It can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Ethyl 2-(benzylamino)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(benzylideneamino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of ethyl 2-(benzylideneamino)acetate involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in its use as a synthetic intermediate. Additionally, its potential biological activities are attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Ethyl 2-(benzylideneamino)acetate can be compared with other similar compounds, such as:
Ethyl 2-(benzylamino)acetate: This compound is the reduced form of this compound and lacks the imine bond.
Ethyl 2-(benzylideneamino)propionate: Similar structure but with a propionate backbone instead of acetate.
Benzylideneaminoacetic acid: The free acid form of this compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(benzylideneamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQUMJAKVLLZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326806 | |
Record name | N-Benzylideneglycine Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40682-54-0 | |
Record name | N-Benzylideneglycine Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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